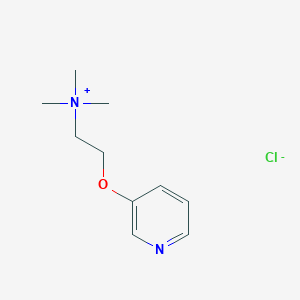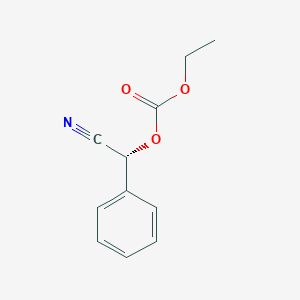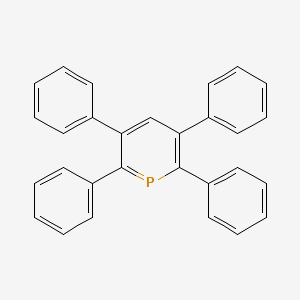![molecular formula C9H14O B12577916 3-Oxatricyclo[5.2.1.0~2,4~]decane CAS No. 475437-08-2](/img/structure/B12577916.png)
3-Oxatricyclo[5.2.1.0~2,4~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[5.2.1.0~2,4~]decane: is a complex organic compound characterized by a tricyclic structure incorporating an oxygen atom. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[5.2.1.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement . This process results in the formation of enantiomerically pure this compound.
Industrial Production Methods: Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-efficiency. The use of catalytic processes and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxatricyclo[5.2.1.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 3-Oxatricyclo[5.2.1.0~2,4~]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Derivatives of this compound have been studied for their ability to modulate calcium channels and NMDA receptors, which are crucial in neurodegenerative diseases .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its structural features contribute to the development of materials with unique mechanical and chemical properties .
Mécanisme D'action
The mechanism of action of 3-Oxatricyclo[5.2.1.0~2,4~]decane involves its interaction with molecular targets such as calcium channels and NMDA receptors. By modulating these targets, the compound can exert neuroprotective effects, potentially slowing down or halting the progression of neurodegenerative diseases . The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.
Comparaison Avec Des Composés Similaires
- 8-Oxabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
Comparison: 3-Oxatricyclo[5210~2,4~]decane is unique due to its specific tricyclic structure incorporating an oxygen atom Compared to similar compounds like 8-Oxabicyclo[321]octane and 11-Oxatricyclo[531The presence of the oxygen atom within the tricyclic framework provides unique chemical properties that can be leveraged in various synthetic and industrial processes .
Propriétés
Numéro CAS |
475437-08-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-oxatricyclo[5.2.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-3-7-5-6(1)2-4-8-9(7)10-8/h6-9H,1-5H2 |
Clé InChI |
CDRQONNQJZJUIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CCC3C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)


